molecular formula C11H12ClFN2OS B5889344 N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-2-methylpropanamide

N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-2-methylpropanamide

Cat. No.: B5889344
M. Wt: 274.74 g/mol
InChI Key: CNISYPSJFIUSGV-UHFFFAOYSA-N
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Description

N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-2-methylpropanamide, also known as CFTR modulator, is a molecule that has been found to be effective in treating cystic fibrosis (CF). Cystic fibrosis is a genetic disorder that affects the lungs, pancreas, and other organs, causing severe respiratory problems. The CFTR modulator has been shown to improve the function of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which is defective in individuals with cystic fibrosis.

Mechanism of Action

If the compound is biologically active, its mechanism of action in the body would be studied. This could involve looking at the metabolic pathways it’s involved in, the receptors it binds to, and its overall effect on the body .

Safety and Hazards

This involves looking at the compound’s toxicity, flammability, and environmental impact. It includes studying its Material Safety Data Sheet (MSDS) for information on safe handling and disposal .

Future Directions

This involves looking at current research on the compound and identifying areas that need further study. It could also involve predicting future applications of the compound based on its properties and activities .

Properties

IUPAC Name

N-[(3-chloro-4-fluorophenyl)carbamothioyl]-2-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClFN2OS/c1-6(2)10(16)15-11(17)14-7-3-4-9(13)8(12)5-7/h3-6H,1-2H3,(H2,14,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNISYPSJFIUSGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC(=S)NC1=CC(=C(C=C1)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClFN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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